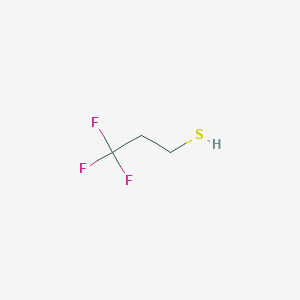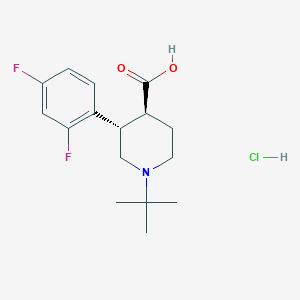
3,3,3-Trifluoropropane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 3,3,3-Trifluoropropane-1-thiol, is a fluorinated organic molecule that contains a trifluoromethyl group attached to a thiol group. This structural motif is significant in various pharmaceutical and agrochemical compounds due to its unique chemical and physical properties .
Synthesis Analysis
The synthesis of trifluoromethylated thiols, such as this compound, can be challenging. However, recent advancements have been made in the photocatalytic trifluoromethylation of thiols using Ru(bpy)3Cl2, visible light, and CF3I gas, which has shown to be an efficient method for direct trifluoromethylation . Another approach involves the synthesis of 2-diazo-3,3,3-trifluoropropionyl chloride from trifluorodiazoethane and phosgene, which can be used for photoaffinity labeling of enzymes . Additionally, oxidative nucleophilic strategies have been developed for the synthesis of thiocyanates and trifluoromethyl sulfides from thiols using reagents like TMSCN and TMSCF3 .
Molecular Structure Analysis
The molecular structure of related perfluoro-3-thiolen has been studied using gas-phase electron diffraction, revealing a planar ring structure with staggered C-F bond arrangements. This provides insight into the geometric preferences of fluorinated thiols and their derivatives .
Chemical Reactions Analysis
Fluorinated thiols participate in various chemical reactions. For instance, the asymmetric sulfa-Michael addition of thiols to trifluorocrotonates has been achieved, allowing the construction of a stereogenic center with a trifluoromethyl group and a sulfur atom . Moreover, 2-Phenylthio-3,3,3-trifluoropropene and its derivatives have been shown to undergo 1,3-dipolar cycloadditions, yielding trifluoromethyl-substituted pyrazolines, pyrazoles, and other structures . The reactivity of fluorinated cyclopropanes with thiols has also been explored, leading to the formation of ring-fluorinated thiophene derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated thiols are influenced by the presence of the trifluoromethyl group. For example, the synthesis and characterization of a trifluoromethyl 2-mercapto-1,3-thiadiazole derivative revealed short intermolecular F-F contacts and a thiol-thione tautomeric equilibrium . Additionally, the reactions of difluoro-iodo-phenylcyclopropene with thiolate ions have been studied, demonstrating the involvement of a vinylic SRN1 mechanism . The addition of thiols to ethyl trifluorocrotonate has been shown to proceed readily in the presence of catalytic amounts of alkylamines and ammonia, leading to thiolation products .
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- 3,3,3-Trifluoropropane-1-thiol is pivotal in synthesizing trifluoromethylthio functional groups, which are actively researched due to their synthesis and structural analysis applications in compounds with carbon-carbon double bonds (Zack & Shreeve, 1974).
- It serves as a reagent for photoaffinity labeling, with derivatives like diazotrifluoropropionyl thioester of methyl N-acetylcysteine showing potential in labeling enzymes and undergoing photolysis with minimal rearrangement (Chowdhry, Vaughan, & Westheimer, 1976).
- The compound has been used in photocatalytic trifluoromethylation of thiols, demonstrating efficacy on a variety of substrates and showing potential in pharmaceutical and agrochemical applications (Straathof et al., 2014).
Pharmaceutical and Material Science Applications
- In medicinal chemistry, the introduction of fluorine atoms and fluorine-containing groups, such as trifluoromethyl, trifluoromethylthio, and trifluoromethylseleno, into organic molecules is significant. These groups enhance pharmacological activities due to their high lipophilicity and electronegativity (Hassanpour et al., 2021).
- The compound is also used in asymmetric sulfa-Michael addition reactions for constructing unique stereogenic centers, which is valuable in pharmaceutical synthesis (Fang et al., 2013).
- In material science, this compound derivatives have been explored for applications like photocatalytic hydrogen production and enhanced ionic conductivity in polymeric materials (Diao et al., 2020; Jourdain et al., 2016).
Other Applications
- Thiol-click chemistry, involving compounds like this compound, is used in small molecule and polymer synthesis due to its high yield and benign reaction conditions. This chemistry is applicable across various fields, including chemical, biological, physical, materials, and engineering (Hoyle, Lowe, & Bowman, 2010).
- The compound also finds use in the synthesis of dental composites, where its photopolymerization properties are beneficial (Reinelt et al., 2014).
Safety and Hazards
3,3,3-Trifluoropropane-1-thiol is classified as a dangerous substance. It has hazard statements including H225, H302, H315, H318, and H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P301+P312, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
Propriétés
IUPAC Name |
3,3,3-trifluoropropane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3S/c4-3(5,6)1-2-7/h7H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDTWHHINWNFHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69412-76-6 |
Source


|
| Record name | 3,3,3-trifluoropropane-1-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2511365.png)
![2-(7-(4-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2511367.png)
![Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B2511368.png)


![3-(4-ethoxyphenyl)-6-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2511373.png)

![3-isobutyl-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2511377.png)


![3'-Methoxy-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2511382.png)
![Ethyl 6-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2511384.png)

![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-((4-methoxyphenyl)thio)ethanone](/img/structure/B2511388.png)